

Navigating the Nuances: A Comparative Guide to Uncertainty Analysis in Strontium-90 Quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-90**

Cat. No.: **B1230875**

[Get Quote](#)

For researchers, scientists, and drug development professionals engaged in radionuclide analysis, the accurate quantification of **Strontium-90** (^{90}Sr) is paramount. This guide provides a comprehensive comparison of common analytical techniques, focusing on their performance, experimental protocols, and the critical aspect of uncertainty analysis. Understanding and quantifying uncertainty is not merely a metrological exercise; it is fundamental to ensuring the reliability, comparability, and ultimate validity of scientific data.

Strontium-90, a beta-emitting radionuclide with a half-life of 28.79 years, is a significant fission product of uranium and plutonium.^[1] Its chemical similarity to calcium leads to its accumulation in bones, making it a radionuclide of concern for human health.^[1] Accurate measurement of ^{90}Sr in various matrices, including environmental and biological samples, is therefore crucial for radiation protection, environmental monitoring, and in the context of drug development where radiolabeling may be employed.

This guide delves into the primary methods for ^{90}Sr quantification: Liquid Scintillation Counting (LSC), Čerenkov Counting, Gas-Flow Proportional Counting, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Each method presents a unique set of advantages, limitations, and sources of uncertainty that must be carefully considered.

Performance Comparison of ^{90}Sr Quantification Methods

The selection of an appropriate analytical method for ^{90}Sr quantification depends on several factors, including the sample matrix, required detection limit, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most widely used techniques.

Parameter	Liquid Scintillation Counting (LSC)	Čerenkov Counting	Gas-Flow Proportional Counting	Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle	Detection of light photons emitted from a scintillator cocktail excited by beta particles.	Detection of electromagnetic radiation emitted when a charged particle (beta particle) travels through a dielectric medium faster than the phase velocity of light in that medium.[2]	Ionization of a counting gas by beta particles, leading to a measurable electrical pulse.	Measurement of the mass-to-charge ratio of ⁹⁰ Sr ions.
Typical Detection Limit	0.1 - 0.5 Bq/kg for a 20g sample with 1000 min counting time.[3]	~0.11 Bq/L for a 60 min counting time.[4]	0.1 - 0.5 Bq/kg for a 20g sample with 1000 min counting time.[3]	0.6 Bq/kg for a 1g environmental sample.[5]
Chemical Yield	Typically 80-100%, determined gravimetrically or by a tracer (e.g., stable Sr, ⁸⁵ Sr). [6]	65-85%, often determined by weighing yttrium oxalate precipitate.[7]	Highly variable, dependent on the separation chemistry.	>80% with automated chemical separation.[8]
Precision	Good, with repeatability (CV%) around 10.7%. [6]	Satisfactory, with results deviating 5-20% from reference values. [9]	Good, dependent on counting statistics.	High precision, with RSDs often below 5%.
Accuracy	Good, with mean recovery values	Can be affected by color	Good, but can be influenced by	High accuracy, but susceptible

	around 100.1%. [6]	quenching and interfering radionuclides.	self-absorption effects in the sample source.	to isobaric and polyatomic interferences (e.g., ^{90}Zr).[8][10]
Analysis Time	Can be rapid, especially with modern automated systems.	Rapid, as it often doesn't require the addition of a scintillation cocktail.[2]	Can be time-consuming due to the need for ingrowth of ^{90}Y for secular equilibrium.	Very rapid sample throughput, often in the order of minutes per sample after preparation.[8]
Key Sources of Uncertainty	Quenching, chemical yield determination, background radiation, counting statistics.	Color quenching, chemical yield of ^{90}Y , interference from other high-energy beta emitters.	Self-absorption, backscattering, chemical yield determination, counting statistics.	Isobaric interference (^{90}Zr), polyatomic interferences, peak tailing from stable ^{88}Sr , mass discrimination effects.[8][10][11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. Below are outlines of typical procedures for the main ^{90}Sr quantification methods.

Liquid Scintillation Counting (LSC)

This method involves the separation of strontium from the sample matrix, followed by measurement in a liquid scintillation counter.

Protocol Outline:

- Sample Preparation:

- For solid samples (e.g., soil, vegetation), ashing at high temperatures (e.g., 600°C) is performed to remove organic matter.[12]
- The ash is then dissolved in acid (e.g., nitric acid).
- A known amount of stable strontium carrier or a radioactive tracer like ^{85}Sr is added to determine the chemical yield.

- Radiochemical Separation:
 - The principle of the separation is to isolate strontium from interfering radionuclides and matrix components.
 - A common method involves precipitation of strontium nitrate from concentrated nitric acid.
 - Further purification can be achieved using extraction chromatography with a strontium-specific resin (e.g., Sr-Resin).[6]
- Source Preparation and Measurement:
 - The purified strontium is typically precipitated as strontium carbonate or oxalate, dried, and weighed to determine the chemical yield.
 - The precipitate is then dissolved in a suitable acid and mixed with a scintillation cocktail in a vial.
 - The vial is placed in a liquid scintillation counter for measurement. The activity of ^{90}Sr is determined from the beta spectrum.

Čerenkov Counting

This technique is particularly useful for measuring the high-energy beta particles from the ^{90}Sr daughter, Yttrium-90 (^{90}Y).

Protocol Outline:

- Sample Preparation and ^{90}Y Ingrowth:

- Similar to the LSC protocol, the sample is brought into an acidic solution.
- The sample is stored for a period (typically about 2 weeks) to allow for the ingrowth of ^{90}Y to reach secular equilibrium with ^{90}Sr .
- Separation of ^{90}Y :
 - Yttrium is separated from strontium and other interfering elements. A common method is solvent extraction using HDEHP (di-2-ethylhexyl phosphoric acid).[1]
 - Alternatively, extraction chromatography can be used.
- Measurement:
 - The purified ^{90}Y is placed in a vial with a suitable aqueous medium (e.g., dilute acid).
 - The Čerenkov radiation produced by the high-energy beta particles of ^{90}Y is measured directly in a liquid scintillation counter without the addition of a scintillator.[1]
 - The activity of ^{90}Sr is calculated from the measured ^{90}Y activity, accounting for the chemical yield of yttrium and the decay since separation.

Gas-Flow Proportional Counting

This is a traditional and reliable method for beta counting.

Protocol Outline:

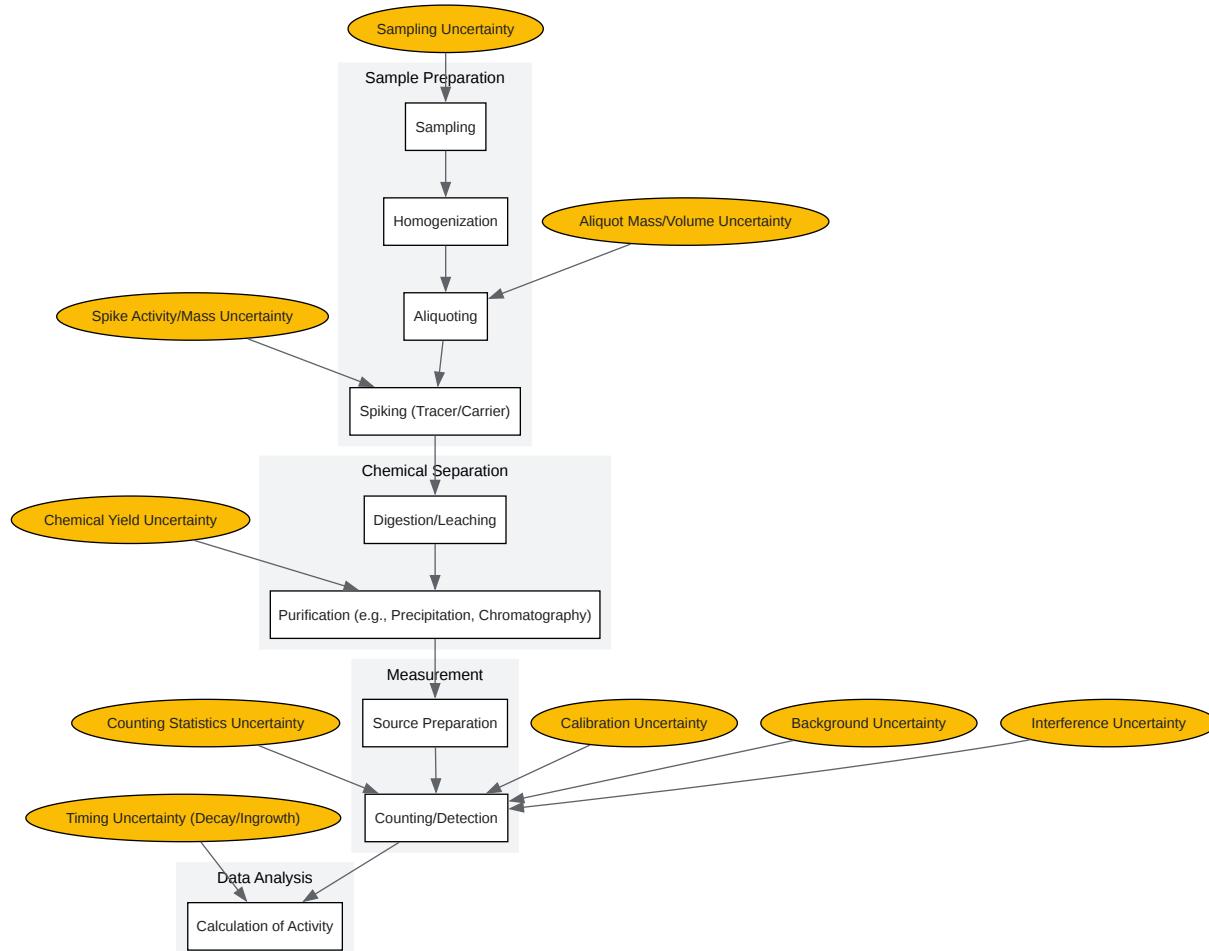
- Sample Preparation and Separation:
 - The sample preparation and radiochemical separation of strontium are similar to the LSC method.
 - After purification, the strontium is precipitated as strontium carbonate or oxalate.
- Source Preparation:
 - The precipitate is carefully and uniformly deposited onto a planchet (a small, flat disc).

- The planchet is dried to a constant weight to determine the chemical yield.
- Measurement:
 - The planchet is placed inside a low-background gas-flow proportional counter.
 - The beta particles emitted from the sample ionize the counting gas (e.g., a mixture of argon and methane), and the resulting electrical pulses are counted.[13]
 - To differentiate between ^{89}Sr and ^{90}Sr , two counts are often performed: one shortly after separation and another after a period of ^{90}Y ingrowth.[14]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS offers high sensitivity and rapid analysis times but requires careful management of interferences.

Protocol Outline:

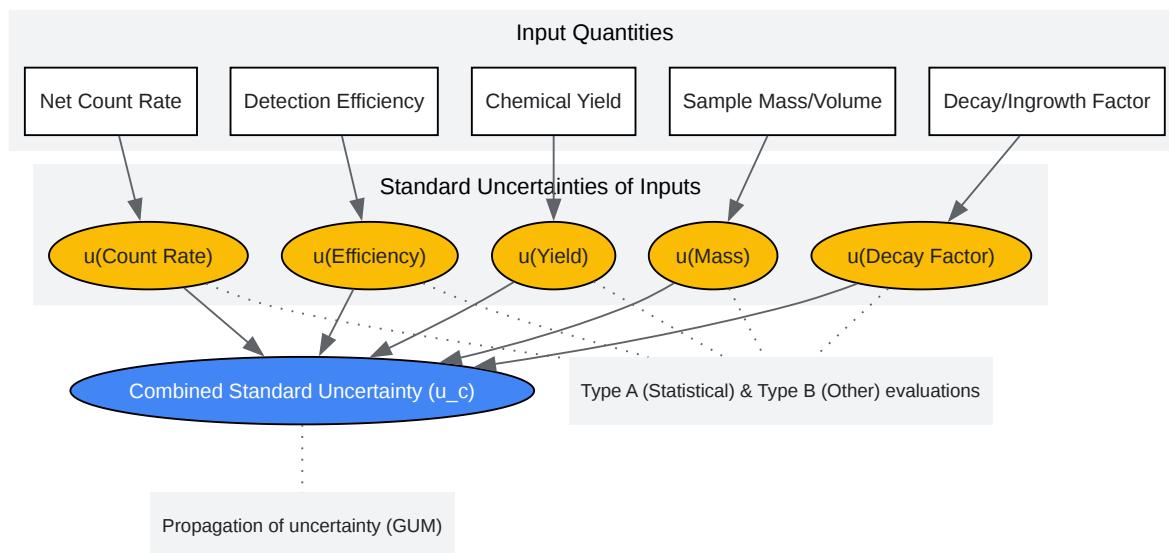

- Sample Preparation:
 - Samples are digested using strong acids (e.g., nitric acid, hydrochloric acid) to bring the strontium into solution.[11]
 - For complex matrices, fusion with a fluxing agent may be necessary.
- Interference Removal:
 - The primary challenge in ^{90}Sr analysis by ICP-MS is the isobaric interference from Zirconium-90 (^{90}Zr).[8][10]
 - Chemical separation using strontium-specific resins is crucial to remove Zr and other matrix elements.[8]
 - Modern ICP-MS instruments, such as triple quadrupole ICP-MS (ICP-MS/MS), can use reaction gases (e.g., oxygen) in a collision/reaction cell to chemically resolve the $^{90}\text{Sr}^+$ and $^{90}\text{Zr}^+$ signals.[5][8]

- Measurement:
 - The purified sample solution is introduced into the ICP-MS.
 - The instrument measures the ion count rate at a mass-to-charge ratio of 90.
 - Quantification is typically performed using an external calibration curve prepared from ^{90}Sr standards.

Mandatory Visualizations

Experimental Workflow and Uncertainty Sources

The following diagram illustrates a generic workflow for the radiochemical analysis of **Strontium-90**, highlighting the key stages where uncertainties are introduced.



[Click to download full resolution via product page](#)

Caption: General workflow for ^{90}Sr analysis and associated uncertainty sources.

Uncertainty Budget Structure

The estimation of the total combined uncertainty for a ^{90}Sr measurement requires the identification and quantification of all individual uncertainty components. This is often visualized in an uncertainty budget.

[Click to download full resolution via product page](#)

Caption: Structure of an uncertainty budget for a ^{90}Sr measurement.

Conclusion

The accurate quantification of **Strontium-90** is a complex analytical task that requires careful consideration of the chosen methodology and a thorough understanding of the associated uncertainties. While modern techniques like ICP-MS offer high throughput and sensitivity, traditional radiometric methods such as LSC and proportional counting remain robust and reliable options. The choice of method should be guided by the specific analytical requirements and the resources available.

Ultimately, a comprehensive uncertainty analysis is indispensable for ensuring the quality and defensibility of ⁹⁰Sr data. By systematically identifying, quantifying, and combining all sources of uncertainty, researchers can provide a measure of confidence in their results, which is the cornerstone of sound scientific practice. Software tools based on the "Guide to the Expression of Uncertainty in Measurement" (GUM), such as GUM Workbench, can aid in performing these complex calculations and generating a transparent uncertainty budget.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stralsakerhetsmyndigheten.se [stralsakerhetsmyndigheten.se]
- 2. hidex.com [hidex.com]
- 3. asn.sn [asn.sn]
- 4. Measurement of 90Sr in Marine Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of strontium 90 in environmental samples by triple quadrupole ICP-MS and its application to Fukushima soil samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Strontium-90 in Environmental Samples Containing Thorium - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Recent Development on Determination of Low-Level 90Sr in Environmental and Biological Samples: A Review [mdpi.com]
- 9. 90Sr determination in water samples using Čerenkov radiation. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for the Determination of 90Sr and 239,240Pu in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bundesumweltministerium.de [bundesumweltministerium.de]
- 13. scispace.com [scispace.com]

- 14. nrc.gov [nrc.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. dinfo.unifi.it [dinfo.unifi.it]
- 17. researchgate.net [researchgate.net]
- 18. metrodata.de [metrodata.de]
- 19. youtube.com [youtube.com]
- To cite this document: BenchChem. [Navigating the Nuances: A Comparative Guide to Uncertainty Analysis in Strontium-90 Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230875#uncertainty-analysis-in-strontium-90-quantification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com